molecular formula C20H18N2O3S B11506628 N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide

N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide

Cat. No.: B11506628
M. Wt: 366.4 g/mol
InChI Key: NPAQUCHKNHSYPJ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structural features, which include a naphtho[1,8-cd]isothiazole ring system and a dimethylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphtho[1,8-cd]isothiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Introduction of the Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Acetamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition or activation of enzymes: Modulating the activity of enzymes involved in metabolic pathways.

    Binding to receptors: Interacting with cellular receptors to trigger specific biological responses.

    Pathway Modulation: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide: shares structural similarities with other acetamides and naphtho[1,8-cd]isothiazole derivatives.

    Other Compounds: N-(2,6-Dimethylphenyl)-acetamide, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide

InChI

InChI=1S/C20H18N2O3S/c1-13-6-3-7-14(2)20(13)21-18(23)12-22-16-10-4-8-15-9-5-11-17(19(15)16)26(22,24)25/h3-11H,12H2,1-2H3,(H,21,23)

InChI Key

NPAQUCHKNHSYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O

Origin of Product

United States

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